2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride

Description

Chemical Identity and Nomenclature

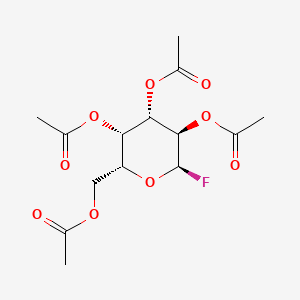

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride (CAS: 4163-44-4) is a fluorinated carbohydrate derivative with the molecular formula $$ \text{C}{14}\text{H}{19}\text{FO}_9 $$ and a molecular weight of 350.29 g/mol. Its IUPAC name is [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate , reflecting its stereochemical configuration and acetyl-protected hydroxyl groups. The compound is characterized by:

- An alpha-anomeric fluoride substituent at position 1.

- Acetyl groups at positions 2, 3, 4, and 6.

- A galactopyranose backbone in the D-configuration.

Common synonyms include acetofluoro-alpha-D-galactose and tetra-O-acetyl-alpha-D-galactopyranosyl fluoride. Its structural uniqueness lies in the combination of fluorine’s electronegativity and the steric protection provided by acetyl groups, which stabilize the molecule against premature hydrolysis.

Historical Development of Glycosyl Fluorides

Glycosyl fluorides emerged as critical tools in carbohydrate chemistry following the pioneering work of Mukaiyama and Shoda in the 1980s. Their method utilized stannous chloride (SnCl$$_2$$) to activate glycosyl fluorides for stereoselective glycosylation. Key milestones include:

- 1981 : First reported use of glycosyl fluorides as donors in the Mukaiyama-Shoda method, enabling 1,2-cis-glycoside synthesis.

- 1990s : Development of fluorophilic Lewis acids (e.g., Cp$$2$$ZrCl$$2$$) to expand substrate scope.

- 2020s : Advent of photochemical and electrochemical fluorination methods using sulfur hexafluoride (SF$$_6$$), enhancing safety and scalability.

For this compound, synthetic routes typically involve fluorination of galactose hemiacetals using reagents like diethylaminosulfur trifluoride (DAST) or SF$$_6$$ under controlled conditions.

Significance in Carbohydrate Chemistry and Glycobiology

This compound plays pivotal roles in:

- Glycosylation Reactions : Serves as a stable glycosyl donor for synthesizing alpha-linked galactosides, which are prevalent in blood group antigens and microbial glycans.

- Enzyme Studies : Acts as a substrate for galactosidases and glycosynthases, facilitating mechanistic studies of glycoside hydrolases.

- Material Science : Used to modify surfaces (e.g., polymers) for biocompatibility enhancements.

A 2022 study demonstrated its utility in continuous-flow electrochemical synthesis, achieving a 93% yield on a 7.7-gram scale, underscoring its industrial relevance.

Relationship to Other Glycosyl Halides

Glycosyl fluorides exhibit distinct properties compared to other glycosyl halides:

The fluoride’s stability and compatibility with diverse promoters make it preferable for multi-step syntheses, whereas bromides and chlorides are more reactive but less stable.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385061 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-44-4 | |

| Record name | α-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride generally follows two main stages:

Stage 1: Acetylation of D-galactopyranose

The free hydroxyl groups of D-galactose are selectively acetylated to yield the tetra-O-acetyl derivative. This is typically achieved by treating D-galactose with acetic anhydride in the presence of a base such as pyridine under anhydrous conditions. The acetylation protects the hydroxyl groups, preventing side reactions during fluorination.Stage 2: Fluorination at the Anomeric Position

The anomeric hydroxyl group (C1) is replaced by a fluorine atom. This is commonly done by reacting the tetra-O-acetyl galactopyranose derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or hydrogen fluoride-pyridine complex. The reaction is carried out under strictly anhydrous conditions to avoid hydrolysis of acetyl groups and to control stereoselectivity, favoring the alpha-anomer.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Acetylation | D-galactose, Acetic anhydride, Pyridine, 0°C to room temperature | Protection of hydroxyl groups as acetates | Reaction time: 2-4 hours; anhydrous conditions essential |

| Fluorination | Diethylaminosulfur trifluoride (DAST) or HF-pyridine complex, Anhydrous solvent (e.g., dichloromethane), 0°C to room temperature | Substitution of anomeric OH with fluorine | Reaction time: 1-3 hours; temperature control critical for stereoselectivity |

| Purification | Recrystallization or chromatography | Isolation of pure alpha-anomer | Use of silica gel chromatography with non-polar solvents |

Alternative Fluorination Methods

Use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) or silicon tetrafluoride (SiF4) as catalysts in glycosylation reactions involving glycosyl fluorides has been reported. These reagents can facilitate the formation of glycosidic bonds from glycosyl fluorides, but also can be adapted for fluorination steps under controlled conditions.

Metal fluorides from groups IV and V of the periodic table (e.g., zirconium or niobium fluorides) have been explored as fluorinating agents or catalysts to improve yield and stereoselectivity.

Industrial Scale Considerations

Industrial synthesis emphasizes high yield and purity, often involving large-scale acetylation followed by fluorination with industrial-grade reagents.

Multiple purification steps such as recrystallization and chromatographic techniques are employed to ensure removal of side products and unreacted starting materials.

Strict control of moisture and temperature is critical to prevent hydrolysis and to maintain the integrity of acetyl groups.

Research Findings and Analysis

The fluorination step is stereoselective, favoring the alpha-anomer due to neighboring group participation of acetyl groups at C2, which stabilizes the intermediate oxocarbenium ion and directs nucleophilic attack from the alpha-face.

Studies have shown that the choice of fluorinating agent and solvent significantly affects the yield and stereochemical outcome. For example, DAST provides good yields but requires careful handling due to its toxicity and reactivity.

The compound serves as a key intermediate in glycosylation reactions, enabling the synthesis of complex glycoconjugates with biological relevance.

Comparative studies indicate that acetyl-protected glycosyl fluorides have better stability and reactivity profiles compared to benzyl-protected analogs in glycosylation reactions.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting Material | D-galactose | Purity >99% recommended |

| Acetylation Reagents | Acetic anhydride, Pyridine | Molar ratio ~3-4 equiv acetic anhydride per OH |

| Acetylation Temp. | 0°C to RT | Avoid overheating to prevent side reactions |

| Fluorinating Agent | DAST or HF-pyridine | Anhydrous conditions mandatory |

| Fluorination Temp. | 0°C to RT | Controls stereoselectivity |

| Reaction Time | 1-4 hours (total) | Monitored by TLC or HPLC |

| Purification | Silica gel chromatography, recrystallization | Solvent systems: hexane/ethyl acetate mixtures |

| Yield | 60-85% | Dependent on reaction scale and conditions |

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Glycosylation: It is commonly used in glycosylation reactions to form glycosidic bonds with other sugars or aglycones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the fluoride group.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to remove acetyl groups.

Glycosylation: Catalysts such as silver triflate or boron trifluoride etherate are often used to facilitate glycosylation reactions.

Major Products

Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted derivatives.

Hydrolysis Products: The hydrolysis of acetyl groups yields the corresponding hydroxyl derivatives.

Glycosylation Products: Glycosides and glycoconjugates are the primary products of glycosylation reactions.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride has numerous applications in scientific research:

Chemistry: It is used in the synthesis of complex carbohydrates and oligosaccharides.

Biology: It serves as a building block for glycoconjugates, which are important in cell recognition and signaling.

Medicine: It is involved in the development of glycosylated drugs and vaccines.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride primarily involves its ability to form glycosidic bonds. The acetyl groups protect the hydroxyl groups during reactions, and the fluoride group acts as a leaving group in substitution reactions. This compound targets specific enzymes and pathways involved in carbohydrate synthesis and modification.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetra-O-Acetylated Galactopyranosyl Derivatives

Reactivity and Stability

- Bromide vs. Fluoride: The bromide (3068-32-4) exhibits higher reactivity due to the polarizable Br atom, making it ideal for traditional Koenigs-Knorr reactions. In contrast, the fluoride (4163-44-4) is less reactive but offers stability in aqueous or enzymatic systems, enabling its use in chemoenzymatic synthesis .

- Trichloroacetimidate (86520-63-0) : Superior leaving group (NHC(O)CCl₃) allows activation under milder conditions (e.g., catalytic TMSOTf), achieving high α/β selectivity in glycosidic bond formation .

Research Findings and Limitations

Biological Activity

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl fluoride (CAS: 4163-44-4) is a glycosyl fluoride derivative known for its diverse biological activities. This compound has garnered interest due to its potential applications in therapeutic and diagnostic fields. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride is C14H19FO9. The compound features an α-galactopyranosyl unit with four acetyl groups that enhance its solubility and reactivity. Its structure allows for various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antitumor Activity

Research indicates that 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride exhibits significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung adenocarcinoma) cells. The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspases .

Table 1: Cytotoxicity of 2,3,4,6-Tetra-O-Acetyl-α-D-Galactopyranosyl Fluoride

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Caspase activation |

| A549 | 20.5 | Apoptosis induction |

| B16 melanoma | 18.7 | Inhibition of cell migration |

Antiviral Properties

The compound has also shown promising antiviral activity. Studies have reported its efficacy against various viral strains by inhibiting viral replication mechanisms. This property is attributed to the structural similarities between the compound and natural substrates utilized by viruses during their life cycles .

Antibacterial Effects

In addition to its antitumor and antiviral activities, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride exhibits antibacterial properties. It has been tested against several bacterial strains with varying degrees of effectiveness. The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis .

Case Studies

- Antitumor Efficacy in Vivo : A study evaluating the in vivo effects of the compound on tumor-bearing mice demonstrated a significant reduction in tumor size compared to control groups. The treatment led to increased survival rates and reduced metastasis in treated subjects .

- Virucidal Activity : Another case study assessed the virucidal activity against influenza virus strains. The results indicated that treatment with the compound significantly reduced viral load in infected cell cultures .

Q & A

Q. What are the common synthetic routes for preparing 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via glycosylation reactions using protected galactose derivatives. For instance:

- HF-Pyridine Method : Treatment of a galactopyranosyl donor (e.g., allyl-protected intermediates) with HF-pyridine (70% HF, 30% pyridine) in anhydrous THF under argon achieves fluorination. This method yields ~98% after purification via column chromatography (EtOAc/hexanes) .

- Oxidative Deprotection : Use of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in CH₂Cl₂/H₂O removes allyl groups, enabling subsequent fluorination .

- Trichloroacetimidate Activation : Glycosyl trichloroacetimidates react with acceptors in the presence of BF₃·Et₂O, forming α-linked products .

Key Considerations : Temperature control (e.g., 0°C for initiation, RT for completion) and inert atmosphere (argon) are critical to prevent side reactions.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are standard for confirming regiochemistry and acetyl group positions. For example, acetyl methyl protons appear as singlets at ~2.0–2.2 ppm, while anomeric protons (α-configuration) resonate near δ 5.5–6.0 .

- TLC Monitoring : Use EtOAc/hexanes (2:1) with visualization under UV or iodine vapor to track reaction progress .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight, with [M+Na]⁺ peaks expected for acetylated sugars .

Q. What are the stability considerations for this compound during storage and reactions?

Methodological Answer:

- Storage : Store under argon at –20°C in anhydrous solvents (e.g., THF or CH₂Cl₂) to prevent hydrolysis of the fluoride or acetyl groups .

- Reaction Stability : Avoid prolonged exposure to moisture or basic conditions, which can hydrolyze acetyl groups. Use molecular sieves (3Å) in glycosylation reactions to scavenge water .

Advanced Research Questions

Q. How do structural modifications (e.g., acetal groups or benzoyl vs. acetyl protection) influence the reactivity of galactopyranosyl donors in glycosylation?

Methodological Answer:

- Acetal vs. Acetyl Groups : Acetals (e.g., 4,6-O-benzylidene) reduce donor flexibility, favoring β-selectivity. In contrast, acetyl groups enhance α-selectivity due to their electron-withdrawing effects stabilizing oxocarbenium intermediates .

- Benzoyl Protection : Benzoyl groups increase steric hindrance, slowing glycosylation kinetics but improving anomeric control. Comparative studies show benzoyl-protected donors require longer reaction times (12–40 h) vs. acetylated analogs (3–5 h) .

Experimental Design : Use competition experiments with mixed donors (acetyl vs. benzoyl) and analyze products via HPLC to quantify selectivity .

Q. How should researchers address contradictions in NMR data for glycosylation products (e.g., unexpected anomeric ratios)?

Methodological Answer:

- Variable Temperature (VT) NMR : Perform VT-NMR to detect dynamic processes (e.g., anomerization) that may obscure true ratios .

- Solvent Polarity Effects : Polar solvents (e.g., MeCN) stabilize oxocarbenium ions, favoring α-products. Nonpolar solvents (toluene) may shift equilibrium toward β-anomers. Re-run reactions in controlled solvents to isolate solvent-driven effects .

- Kinetic vs. Thermodynamic Control : Quench reactions at different timepoints (e.g., 1 h vs. 24 h) to distinguish kinetic α-selectivity from thermodynamic β-formation .

Q. What advanced techniques can quantify the kinetics of glycosylation reactions involving this donor?

Methodological Answer:

- Time-Resolved Fluorescence Spectroscopy : Monitor real-time changes in donor-acceptor interactions using fluorogenic assays (e.g., 5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside derivatives) .

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during glycosyl transfer to determine activation energy and rate constants .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity trends .

Q. How does the choice of solvent system impact the efficiency of glycosylation with this donor?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO increase donor solubility but may promote side reactions (e.g., acetyl migration). Use in low concentrations (<10% v/v) .

- Ether-Based Solvents : THF or Et₂O minimize side reactions but require activators (e.g., TMSOTf) for efficient glycosyl transfer .

- Solvent-Free Conditions : Ball-milling or neat reactions under reduced pressure can enhance yields by eliminating solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.